Product packaging for Butamisole Hydrochloride(Cat. No.:CAS No. 54400-62-3)

Butamisole Hydrochloride

Cat. No.: B10858661
CAS No.: 54400-62-3
M. Wt: 325.9 g/mol
InChI Key: FXYKKPLSQTYWRY-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butamisole Hydrochloride is a pharmaceutical compound belonging to the imidazothiazole class of anthelmintics, which is used in veterinary medicine . Its primary research application involves the study of anti-parasitic agents, specifically for the treatment of infections in canines caused by whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) . The mechanism of action of Butamisole is characterized by its function as an agonist of nicotinic acetylcholine receptors in the parasite . This action leads to sustained muscle contraction in the nematode, followed by a depolarizing neuromuscular blockade that results in paralysis and eventual elimination of the parasite . As a member of the imidazothiazole family, its study provides valuable insights into anthelmintic drugs that act as nicotinic agonists, a key area in parasitology research . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20ClN3OS B10858661 Butamisole Hydrochloride CAS No. 54400-62-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54400-62-3

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide;hydrochloride

InChI

InChI=1S/C15H19N3OS.ClH/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13;/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19);1H/t13-;/m1./s1

InChI Key

FXYKKPLSQTYWRY-BTQNPOSSSA-N

Isomeric SMILES

CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2.Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2.Cl

Origin of Product

United States

Pharmacological Target Interactions and Molecular Mechanisms of Action of Butamisole Hydrochloride

Investigation of Cholinergic Agonistic Activity in Nematodes

The primary mode of action for butamisole (B1214894) is its role as a cholinomimetic, meaning it mimics the effects of the endogenous neurotransmitter acetylcholine (B1216132). doaj.org Cholinergic receptors in parasitic nematodes are crucial targets for anthelmintic drugs because they are essential for coordinating parasite movement. doaj.org Butamisole and other related compounds act on these receptors but are not broken down by the enzyme acetylcholinesterase, leading to a prolonged effect compared to the natural neurotransmitter. doaj.org

Butamisole functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes. wikipedia.orgdoaj.org These receptors are ligand-gated ion channels that, when activated by an agonist like butamisole, lead to an influx of ions, causing depolarization of the muscle cell membrane. nih.govtaylorfrancis.com This action is selective for the nematode's nAChRs, which differ from those of their mammalian hosts, providing a basis for the drug's therapeutic effect. nih.gov

The agonistic binding of butamisole to nematode nAChRs triggers the opening of ion channels, leading to a prolonged depolarization of the muscle membrane. wikipedia.orgnih.gov This sustained state of excitation results in a persistent, spastic contraction of the parasite's muscles. wikipedia.orgnih.gov Unlike the transient muscle contraction caused by acetylcholine, which is rapidly hydrolyzed, butamisole's effect is long-lasting, initiating a state of muscular rigidity in the worm. doaj.org

The initial sustained muscle contraction is followed by a depolarizing neuromuscular blockade. wikipedia.org In this state, the muscle cell membrane remains depolarized and becomes resistant to further stimulation by acetylcholine, effectively blocking normal neuromuscular transmission. wikipedia.org This leads to a rigid or spastic paralysis of the nematode. wikipedia.orgtaylorfrancis.com Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is subsequently expelled. taylorfrancis.com This mechanism of inducing spastic paralysis is a hallmark of cholinergic anthelmintics like butamisole and levamisole (B84282). nih.govnih.gov

While the primary target of butamisole is the nAChR, the cholinergic system also includes muscarinic acetylcholine receptors (mAChRs). doaj.orgmedchemexpress.com These receptors are G protein-coupled receptors that mediate slower, more prolonged cellular responses compared to the rapid ionotropic nAChRs. medchemexpress.com In nematodes, the existence of muscarinic receptors has been suggested, presenting a potential area for novel anthelmintic development. doaj.org However, the established mechanism of action for butamisole and its class of imidazothiazoles is specifically attributed to their potent agonism at nicotinic, not muscarinic, receptors. wikipedia.org Current research has not implicated direct agonistic activity of butamisole on muscarinic receptors as a primary component of its anthelmintic effect.

Research on Nicotinic Acetylcholine Receptor (nAChR) Agonism

In Vitro Receptor Binding and Functional Studies

Detailed in vitro studies are essential for characterizing the specific interactions between a drug and its receptor target. Such studies allow for the precise measurement of binding affinities and the functional consequences of that binding, away from the complexities of a whole organism.

The alpha7 (α7) nicotinic acetylcholine receptor is a specific subtype of nAChR that is notable for forming functional homomeric receptors (composed of five identical α7 subunits) and for its high permeability to calcium ions. nih.gov It has been a subject of extensive research as a potential therapeutic target for various conditions in vertebrates. nih.gov While in vitro functional studies have been crucial for understanding the pharmacology of anthelmintics on nematode nAChRs, specific research data detailing the interaction of Butamisole Hydrochloride with the alpha7 chicken nicotinic receptor is not available in the reviewed scientific literature. Studies on related cholinergic agonists have often utilized receptors from model organisms like Caenorhabditis elegans or the parasitic nematode Ascaris suum to elucidate mechanisms of action. nih.govnih.govplos.org

Table 1: Summary of this compound's Mechanism of Action

Step Pharmacological Action Result in Nematode
1 Agonistic binding to nicotinic acetylcholine receptors (nAChRs) on muscle cells. wikipedia.orgdoaj.org Opening of ion channels.
2 Influx of ions causing sustained membrane depolarization. nih.govnih.gov Induction of sustained, spastic muscle contraction. wikipedia.org
3 Prolonged depolarization leads to receptor insensitivity. wikipedia.org Depolarizing neuromuscular blockade. wikipedia.org
4 Inability of muscles to repolarize and respond to nerve signals. Onset of spastic paralysis. taylorfrancis.com

| 5 | Loss of motility and attachment to host tissues. | Expulsion of the parasite. taylorfrancis.com |

Table 2: Chemical Compounds Mentioned

Compound Name Class / Type
This compound Imidazothiazole Anthelmintic
Acetylcholine Neurotransmitter
Levamisole Imidazothiazole Anthelmintic
Pyrantel Tetrahydropyrimidine Anthelmintic
Muscarine Natural Alkaloid, Muscarinic Agonist

Studies on ACR-16 Nematode Nicotinic Receptor Interactions

The ACR-16 receptor in nematodes, particularly in the model organism Caenorhabditis elegans, is a subtype of the nicotinic acetylcholine receptor that is known to be insensitive to the anthelmintic drug levamisole. nih.govresearchgate.net This characteristic distinguishes it from the levamisole-sensitive nAChRs that are the primary targets for many cholinergic anthelmintics.

While Butamisole is classified as a nicotinic agonist, specific research detailing its direct interaction, including binding affinities or electrophysiological responses on ACR-16 receptors, is not extensively documented in publicly available scientific literature. Therefore, quantitative data characterizing the precise nature of this compound's effects on ACR-16 receptors is limited.

Investigation of Antagonistic Actions on Acetylcholine Responses

As a nicotinic agonist, the principal mechanism of this compound is to mimic the action of acetylcholine (ACh), leading to the opening of nicotinic acetylcholine receptor channels. This agonistic activity results in a sustained depolarization of the muscle membrane, causing spastic paralysis of the nematode. nih.gov

Investigations into potential antagonistic actions of this compound on acetylcholine responses are not prominently featured in the available research. An antagonistic effect would involve the compound blocking the action of acetylcholine, which is contrary to its established primary mechanism as a receptor agonist. Without specific studies to demonstrate such a dual function, its role is understood to be predominantly agonistic.

Comparative Mechanistic Investigations with Other Anthelmintic Compounds

Understanding the molecular mechanism of this compound is enhanced by comparing it with other classes of anthelmintic drugs that target the neuromuscular system of nematodes through different pathways.

Parallels in Mode of Action with Levamisole

Butamisole and Levamisole are both members of the imidazothiazole class of anthelmintics and share a fundamental mode of action. nih.gov Both compounds act as agonists at the nicotinic acetylcholine receptors on the somatic muscle cells of nematodes. nih.gov This agonistic action causes an influx of ions that leads to a persistent depolarization of the muscle cell membrane. The consequence of this sustained depolarization is a spastic paralysis of the worm, which is then unable to maintain its position within the host and is expelled. nih.gov

While both drugs target nAChRs, there can be subtle differences in their interactions with the various subtypes of these receptors, which can influence their spectrum of activity and potency against different nematode species. nih.gov

Distinctions from Benzimidazoles and Macrocyclic Lactones in Research

The mechanism of action of this compound and other imidazothiazoles is distinctly different from that of the Benzimidazoles and Macrocyclic Lactones.

Benzimidazoles: This class of anthelmintics, which includes compounds like albendazole (B1665689) and mebendazole, does not primarily target neurotransmitter receptors. Instead, their mechanism involves binding to a specific protein called β-tubulin within the cells of the parasite. This binding disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton. The disruption of microtubule-dependent processes, such as cell division and nutrient absorption, ultimately leads to the death of the parasite. This mode of action is fundamentally different from the rapid paralytic effect induced by nicotinic agonists like Butamisole.

Macrocyclic Lactones: This group of anthelmintics, including ivermectin and moxidectin, also acts on the parasite's nervous system but through a different set of receptors. Macrocyclic lactones are modulators of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates. By potentiating the effect of glutamate, these drugs open the chloride channels, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This hyperpolarization makes the neuron or muscle cell less excitable, resulting in a flaccid paralysis of the parasite. This contrasts with the spastic paralysis caused by the depolarizing action of Butamisole.

The following table summarizes the key mechanistic differences between these anthelmintic classes:

FeatureThis compound (Imidazothiazole)BenzimidazolesMacrocyclic Lactones
Primary Molecular Target Nicotinic Acetylcholine Receptors (nAChRs)β-tubulinGlutamate-gated Chloride Channels (GluCls)
Effect on Target Agonist (channel opening)Inhibition of microtubule polymerizationPositive allosteric modulator (channel opening)
Physiological Effect Sustained muscle depolarizationDisruption of cellular integrity and functionHyperpolarization of nerve and muscle cells
Resulting Paralysis Spastic paralysisNo direct paralysis; slow metabolic disruptionFlaccid paralysis

Preclinical Efficacy Studies in Animal Models for Veterinary Applications

Research on Efficacy Against Specific Nematode Species

Investigations have focused on the efficacy of Butamisole (B1214894) Hydrochloride against several key nematode parasites in canines and equines.

Butamisole Hydrochloride has been identified as an injectable anthelmintic for the treatment of whipworm infections (Trichuris vulpis) in dogs. ncats.iobasu.org.inslideshare.net Research indicates a high level of effectiveness against this parasite, with studies demonstrating an efficacy of 99% for the treatment of T. vulpis infections in canine models. conicet.gov.ar

The compound is also utilized for treating infections caused by the hookworm Ancylostoma caninum in dogs. ncats.iobasu.org.inbiologydiscussion.com Efficacy studies have shown that this compound is effective against A. caninum, with a reported efficacy rate of 92%. conicet.gov.ar

Nematode Species (Canine)Reported Efficacy
Trichuris vulpis (Whipworm)99% conicet.gov.ar
Ancylostoma caninum (Hookworm)92% conicet.gov.ar

Critical test evaluations have been performed to assess the anthelmintic properties of this compound against gastrointestinal parasites in horses and ponies with naturally acquired infections. nih.govavma.org

Studies in equine models demonstrated that this compound is highly effective against Strongylus vulgaris. nih.govavma.org In one critical test, the compound showed a 99% efficacy at a 2.5 mg/kg dose level and 97% efficacy at a 3.75 mg/kg dose level. avma.org In 10 of the 13 animals evaluated in this study, the efficacy was 100%, regardless of the specific dose administered. avma.org

The efficacy of this compound against Parascaris equorum in horses was found to be more variable and dose-dependent. avma.org At a lower dose level (2.5 mg/kg), the drug was found to be only moderately effective, with a mean efficacy of 49%. nih.govavma.org However, at a higher dose rate (3.75 mg/kg), the compound was highly effective, demonstrating a 94% efficacy against P. equorum. nih.govavma.org

Research indicates that this compound has a narrow spectrum of activity against equine parasites. avma.org While highly effective against S. vulgaris and, at an adequate dose, P. equorum, it showed limited efficacy against other parasite species. nih.govavma.org For instance, studies noted a significantly lower efficacy against Strongylus edentatus, highlighting the compound's specific range of activity. avma.org

Nematode Species (Equine)Efficacy
Strongylus vulgaris97% - 99% avma.org
Parascaris equorum49% - 94% nih.govavma.org
Other Species (e.g., Strongylus edentatus)Limited avma.org

Investigations of Efficacy in Equine Parasitic Infections

Methodological Frameworks for Efficacy Assessment

The evaluation of a potential anthelmintic agent like this compound relies on a structured preclinical assessment involving both live animal studies and laboratory-based assays. These studies are designed to establish the compound's effectiveness against target parasites and to understand its mechanism of action at a molecular level.

In vivo Experimental Infection Models

In vivo studies, which utilize experimentally or naturally infected host animals, are a cornerstone of anthelmintic drug evaluation. For this compound, these studies have been critical in establishing its efficacy against key gastrointestinal nematodes in target companion animal species. nih.gov The primary methodology for this assessment is the "critical test," a controlled and standardized procedure.

In a typical critical test framework, animals with known parasitic infections, either naturally acquired or induced experimentally, are used. nih.govavma.org For induced infections, animals are inoculated with a specific number of third-stage infective larvae (L3) of the target parasite, such as Ancylostoma caninum. nih.gov Following a period that allows the infection to establish and parasites to mature into adults, the investigational compound is administered. plos.org The efficacy is then determined by collecting, identifying, and counting the number of worms expelled from the animal's system post-treatment and comparing this to the number of worms remaining in the gastrointestinal tract at necropsy. avma.org The percentage of efficacy is calculated as: (worms expelled / (worms expelled + worms remaining)) x 100. avma.org

Studies in dogs have demonstrated the efficacy of this compound against the whipworm (Trichuris vulpis) and the hookworm (Ancylostoma caninum). ncats.iowikipedia.orgconicet.gov.ar Research has confirmed its high efficacy against T. vulpis (99%) and A. caninum (92%). conicet.gov.ar Similarly, critical tests conducted in horses and ponies with naturally acquired infections evaluated its effectiveness against parasites such as Strongylus vulgaris and Parascaris equorum. nih.govavma.org These studies found that butamisole was highly effective against S. vulgaris and showed variable to high efficacy against P. equorum. nih.govavma.org

Table 1: Summary of In Vivo Efficacy of this compound

This table summarizes the results from various in vivo experimental infection studies evaluating the efficacy of this compound against different helminth species in host animals.

Host AnimalParasite SpeciesEfficacy (%)Reference
DogTrichuris vulpis (whipworm)99% conicet.gov.ar
DogAncylostoma caninum (hookworm)92% conicet.gov.ar
Horse/PonyStrongylus vulgaris97-99% nih.govavma.org
Horse/PonyParascaris equorum94% nih.govavma.org

In vitro Assays for Anthelmintic Efficacy

In vitro assays are essential for elucidating the mechanism of action of an anthelmintic and for high-throughput screening of potential drug candidates. nih.govnih.gov These assays often involve exposing isolated parasites or specific parasite tissues to the compound and observing the effects, such as paralysis, death, or inhibition of metabolic processes. aau.edu.et For this compound, which is an imidazothiazole derivative, the primary mode of action is its effect on the neuromuscular system of the parasite. wikipedia.orgcrimsonpublishers.com

Butamisole acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. ncats.ioncats.io This action causes initial ganglionic stimulation leading to sustained muscle contraction, followed by a depolarizing neuromuscular blockade that results in spastic paralysis of the worm. ncats.ioncats.io This paralysis prevents the parasite from maintaining its position within the host's gut, leading to its expulsion. conicet.gov.ar

Specific in vitro studies have investigated butamisole's interaction with nAChR subunits. One key experimental framework involves using oocytes or cell lines engineered to express specific receptor subunits, such as the chicken α7 and the Caenorhabditis elegans ACR-16 receptors. ncats.io In these assays, the application of acetylcholine (ACh) induces a measurable electrical current. When butamisole is introduced prior to ACh application, its effect on the receptor can be quantified by the change in this current. Research showed that butamisole antagonized the responses of both α7 and ACR-16 receptors to acetylcholine in a dose-dependent fashion. ncats.ioncats.io

Table 2: Summary of In Vitro Assay Findings for Butamisole

This table outlines the results from in vitro assays designed to understand the molecular mechanism of Butamisole's anthelmintic activity.

Assay TypeTargetMethodologyFindingReference
Electrophysiology AssayNicotinic Acetylcholine Receptor (nAChR) subunits (chicken α7 and C. elegans ACR-16)Application of Butamisole (0.1 µM - 100 µM) prior to application of Acetylcholine (1 mM) to receptors expressed in vitro.Dose-dependent reduction in the acetylcholine-induced current, indicating antagonism (pIC50=4.9 for both receptor types). ncats.ioncats.io

Biochemical Pathways and Pharmacodynamic Research of Butamisole Hydrochloride

Research on Neurophysiological Effects in Parasitic Organisms

The principal anthelmintic effect of Butamisole (B1214894) Hydrochloride is the induction of spastic paralysis in susceptible nematodes. ncats.io This is achieved by targeting the parasite's neuromuscular communication systems.

Butamisole Hydrochloride functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.govncats.io Like other imidazothiazoles such as levamisole (B84282), it selectively targets and stimulates the nicotinic receptors on the muscle cells of nematodes. jscimedcentral.comijnrd.org This agonistic action mimics the effect of acetylcholine, but in an uncontrolled and persistent manner. The binding to these receptors triggers ganglionic stimulation, which leads to a sustained contraction of the parasite's muscles. ncats.ioncats.io This state of constant contraction develops into a depolarizing neuromuscular blockade, culminating in spastic paralysis. ncats.io The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled. conicet.gov.ar This mode of action is characteristic of the imidazothiazole group, which also includes levamisole and tetramisole (B1196661). ijnrd.orgcrimsonpublishers.com

While broadly classified as a nicotinic agonist, detailed research into Butamisole's interaction with specific ion channel subtypes reveals a more complex mechanism. Studies on cloned nicotinic acetylcholine receptor (nAChR) subunits have shown that Butamisole's effects can be subtype-dependent.

One key study investigated its action on homomer-forming nAChRs, specifically the chicken α7 receptor and the ACR-16 receptor from the nematode Caenorhabditis elegans. The research found that Butamisole did not act as an agonist on these particular receptor subtypes within a concentration range of 10nM to 1mM. ncats.io Instead, it functioned as an antagonist. When applied before the introduction of acetylcholine, Butamisole caused a dose-dependent decrease in the current amplitude recorded from both α7 and ACR-16 receptors, indicating a blocking or inhibitory effect at these specific sites. ncats.io

Table 1: Antagonistic Activity of Butamisole on Specific Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor SubtypeOrganism/SourceButamisole ActionPotency (pIC₅₀)Observed Effect
α7 nAChR ChickenAntagonist4.9Dose-dependent reduction in acetylcholine-induced current amplitude. ncats.io
ACR-16 nAChR C. elegansAntagonist4.9Dose-dependent reduction in acetylcholine-induced current amplitude. ncats.io

Investigations into Parasite Metabolic Interference (General Research Area)

In addition to its primary neurotoxic effects, research derived from studies on related compounds suggests that Butamisole may have secondary effects on parasite metabolism. These biochemical interruptions are generally considered less significant to its immediate paralytic action than its effect on nicotinic receptors. conicet.gov.ar

A specific biochemical target that has been identified in studies of levamisole is the enzyme fumarate (B1241708) reductase. conicet.gov.arbasu.org.in This enzyme is critical in the anaerobic energy metabolism of many helminths, which often reside in low-oxygen environments like the gastrointestinal tract. ymaws.com Fumarate reductase catalyzes the final step in an anaerobic electron transport chain, reducing fumarate to succinate. ymaws.com This process is coupled to the generation of ATP. ymaws.com

Levamisole has been reported to inhibit fumarate reductase, which disrupts this key energy-yielding pathway. conicet.gov.arbasu.org.in However, some research suggests that the concentrations of levamisole required to achieve significant inhibition of this enzyme within the parasite may be considerably higher than those achieved at a standard therapeutic dose. conicet.gov.ar Therefore, while the inhibition of fumarate reductase is a recognized potential mechanism, its clinical relevance to the primary anthelmintic effect of imidazothiazoles remains a subject of discussion. conicet.gov.ar

Table 2: Primary Biochemical Targets of Major Anthelmintic Classes

Anthelmintic ClassPrimary Target/MechanismExample Compounds
Imidazothiazoles Nicotinic Acetylcholine Receptor Agonist jscimedcentral.comLevamisole, Butamisole
Benzimidazoles β-tubulin binding, inhibiting microtubule formation idosi.orgAlbendazole (B1665689), Fenbendazole
Macrocyclic Lactones Glutamate-gated Chloride Channel (GluCl) Potentiator idosi.orgIvermectin, Moxidectin
Tetrahydropyrimidines Nicotinic Acetylcholine Receptor Agonist ijnrd.orgPyrantel, Morantel
Piperazines (GABA Agonists) GABA Receptor Agonist causing flaccid paralysis nih.govPiperazine

Pharmacodynamic Modeling and Systems Biology Approaches

Specific pharmacodynamic models and systems biology research for this compound are not extensively detailed in publicly available scientific literature. However, the broader field of anthelmintic development increasingly recognizes the importance of these approaches. jscimedcentral.com Integrated pharmacokinetic/pharmacodynamic (PK/PD) knowledge is considered crucial for optimizing drug efficacy, preserving the usefulness of existing compounds, and slowing the development of resistance. jscimedcentral.comaau.edu.et Such models aim to correlate the concentration of a drug over time with its therapeutic effect, providing a more rational basis for treatment design. For anthelmintics, this would involve modeling the relationship between drug exposure and outcomes like parasite paralysis, death, or inhibition of egg-laying. nih.gov A systems biology approach would further integrate this data with the complex biochemical and physiological networks of the parasite to better understand the multifaceted impact of the drug and predict potential resistance mechanisms. jscimedcentral.com While these advanced modeling techniques are being applied to newer anthelmintics, detailed studies specifically focused on the older compound this compound are not readily found.

Drug Discovery and Synthetic Chemistry Research of Butamisole Hydrochloride

Synthetic Methodologies and Chemical Derivatization Research

The synthesis of Butamisole (B1214894) and the exploration of its chemical relatives are foundational to understanding its anthelmintic properties and developing new, potentially more effective agents.

While specific, detailed academic publications on the complete synthesis of Butamisole (2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b] chemijournal.combme.huthiazol-6-yl)phenyl]propanamide) are not extensively available in public literature, the pathway can be inferred from the synthesis of related imidazothiazole compounds, such as Tetramisole (B1196661). google.comnih.gov The synthesis logically proceeds in two major stages: the formation of the core bicyclic imidazo[2,1-b]thiazole (B1210989) structure and the subsequent amide coupling to attach the side chain.

A plausible synthetic route would involve:

Formation of the Imidazothiazole Core: The synthesis typically starts with the reaction of a substituted 2-aminothiazoline with a suitable phenacyl bromide derivative. For Butamisole, the starting material would be a 3-substituted phenacyl bromide which, upon cyclization, yields the 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole core. This core structure contains the essential phenyl-imidazothiazole moiety.

Amide Bond Formation: The amino group on the phenyl ring of the imidazothiazole core is then acylated. This is achieved by reacting the aminophenyl-imidazothiazole intermediate with 2-methylpropanoyl chloride (isobutyryl chloride) under standard amide coupling conditions to form the final Butamisole molecule.

Salt Formation: The resulting Butamisole free base is then treated with hydrochloric acid in an appropriate solvent to precipitate Butamisole Hydrochloride, the stable salt form used pharmaceutically.

This general strategy is a common and effective method for preparing a wide range of N-acyl derivatives of the 6-phenyl-imidazothiazole scaffold. researchgate.net

The imidazo[2,1-b]thiazole scaffold, central to Butamisole and the well-known anthelmintic Levamisole (B84282), is a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anthelmintic, immunomodulatory, and anticancer properties. chemijournal.comnih.gov Researchers have synthesized and evaluated numerous derivatives to explore and enhance their therapeutic potential.

Key areas of derivatization research include:

Substitution on the Phenyl Ring: Modifications to the phenyl ring at the 6-position of the imidazothiazole core have been extensively studied. Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) can significantly alter the compound's potency, spectrum of activity, and pharmacokinetic properties. chemijournal.com

Modifications at the 2- and 3-Positions: The thiazole (B1198619) part of the nucleus has also been a target for chemical modification. For instance, the synthesis of 2-phenylsulfanyl and 2-benzenesulfonyl derivatives of 6-aryl-3-(3,4-dimethoxy-phenyl)imidazo[2,1-b]thiazole has been reported to yield compounds with significant anthelmintic activity. chemijournal.com

Introduction of Different Heterocyclic Rings: Researchers have also explored replacing the phenyl ring with other aromatic or heterocyclic systems to investigate the impact on biological activity.

These explorations aim to identify novel compounds with improved efficacy against a broader range of parasites, including those resistant to existing drugs.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the imidazothiazole class of anthelmintics, SAR studies have provided valuable insights, although specific data on Butamisole analogs is limited in the literature. General principles can be extrapolated from related compounds. The key structural components for SAR analysis in Butamisole analogs are the imidazothiazole core, the linking phenyl ring, and the N-acyl side chain.

Structural ComponentModificationImpact on Anthelmintic Activity (Hypothesized/Observed in Analogs)
Imidazothiazole Core Stereochemistry at C6The levorotatory (S)-isomer (e.g., Levamisole) is typically the more active enantiomer compared to the dextrorotatory (R)-isomer (Dexamisole). researchgate.netnih.gov
Saturation of the ringsThe tetrahydroimidazo[2,1-b]thiazole structure is generally essential for activity.
Phenyl Ring Position of substitutionThe position of the link to the imidazothiazole ring and the amide side chain is critical. Meta-substitution, as seen in Butamisole, is a common motif.
Ring substituentsAdding electron-withdrawing or electron-donating groups can modulate activity. For example, hydrophobic and electron-withdrawing groups have been shown to be favorable for receptor binding in some imidazothiadiazole analogs. nih.gov
Amide Side Chain Nature of the acyl groupThe size, shape, and lipophilicity of the acyl group (the 2-methylpropanoyl group in Butamisole) are critical for target interaction. Altering this group can dramatically increase or decrease potency.
Amide linkageThe amide bond itself is a key hydrogen-bonding feature. Replacing it or altering its conformation can lead to a loss of activity.

These SAR principles guide medicinal chemists in designing new analogs with potentially improved anthelmintic profiles.

Advanced Drug Discovery Techniques Applied to Anthelmintics

The search for new anthelmintics has been accelerated by modern drug discovery technologies, moving beyond traditional synthesis and screening methods.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of tens of thousands of chemical compounds for a specific biological activity. In the context of anthelmintic discovery, HTS is used to identify "hit" compounds that interfere with parasite viability, motility, or development.

The HTS workflow for anthelmintics typically involves:

Assay Development: A robust and automatable assay is created. This often involves monitoring the motility of a model organism, such as the free-living nematode Caenorhabditis elegans, or of the parasitic larvae themselves. Automated imaging and analysis systems are used to quantify movement.

Library Screening: Large, diverse libraries of small molecules are screened against the target organism in multi-well plates. These libraries can include known drugs, natural products, and synthetically diverse compounds.

Hit Identification: Compounds that produce a significant effect (e.g., paralysis or death of the worms) are identified as "hits."

Hit Validation and SAR: The initial hits are re-tested to confirm their activity. Subsequently, analogs of the validated hits are tested to establish an initial structure-activity relationship, guiding the next phase of drug development.

This approach has successfully identified novel chemical scaffolds with broad-spectrum activity against various gastrointestinal nematodes.

Computational methods are increasingly used to streamline the drug discovery process, reducing the time and cost associated with finding new lead compounds.

Virtual Screening (VS): This technique involves using computer algorithms to screen vast digital libraries of chemical structures to identify molecules that are likely to bind to a specific biological target, such as a crucial parasite enzyme or receptor. nih.gov

Structure-Based VS (SBVS): If the three-dimensional structure of the target protein is known, SBVS uses docking simulations to predict how well a potential drug molecule fits into the target's active site. nih.gov

Ligand-Based VS (LBVS): When the target structure is unknown, LBVS uses the chemical structure of known active compounds (like Butamisole) as a template to search for other molecules with similar properties. nih.gov

Computational Drug Design: Beyond screening, computational tools are used to design new molecules de novo or to modify existing hits to improve their potency and selectivity. By modeling the interactions between a drug and its target at an atomic level, chemists can make rational design choices to enhance binding affinity and other desirable properties. These in silico methods help prioritize which compounds should be synthesized and tested in the lab, making the discovery pipeline more efficient.

Anthelmintic Resistance Mechanisms and Counter Strategies Research

Molecular Basis of Resistance to Butamisole (B1214894) Hydrochloride and Imidazothiazoles

Resistance to imidazothiazoles like butamisole and levamisole (B84282) is a complex, polygenic trait. cambridge.org It arises from genetic changes that reduce the drug's effectiveness. These changes primarily involve the drug's target site, but can also include alterations in drug transport and metabolism within the parasite. nih.govidosi.org

Butamisole hydrochloride, like other imidazothiazoles, acts as a selective agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the muscle cells of nematodes. jscimedcentral.commsdvetmanual.comncats.io This action causes a sustained muscle contraction leading to spastic paralysis and subsequent expulsion of the parasite. idosi.orgncats.io The primary mechanism of resistance to this class of drugs involves alterations in these nAChR target sites.

Research, primarily using the model nematode Caenorhabditis elegans, has identified several genes encoding nAChR subunits that are linked to levamisole resistance. nih.govpnas.org Mutations in these genes can lead to a receptor that no longer binds the drug effectively or does not respond to it, rendering the anthelmintic ineffective. Key genes implicated in this form of resistance include unc-38, unc-29, unc-63, lev-1, and lev-8, which code for various subunits of the pentameric L-AChR (levamisole-sensitive acetylcholine receptor). pnas.orgnih.gov For instance, unc-38 and unc-63 encode α-subunits, while unc-29 and lev-1 encode non-α subunits. nih.gov The development of resistance in parasitic nematodes also appears to be polygenic, though the specific genes involved are still under extensive investigation. cambridge.org In Haemonchus contortus, resistance to levamisole has been associated with truncated forms of the UNC-63 subunit. nih.gov

Studies have shown that genetic polymorphisms, or mutations, in these receptor subunit genes are a key basis for resistance. researchgate.net However, identifying a single point mutation consistently associated with resistance across different parasite species has been challenging, unlike the situation with benzimidazole (B57391) resistance. cambridge.org This complexity underscores the polygenic nature of imidazothiazole resistance.

Table 1: Key Genes Associated with Imidazothiazole Resistance in C. elegans This interactive table summarizes the primary genes and their functions related to nAChR-mediated resistance.

GeneEncoded Subunit TypeRole in ReceptorConsequence of Mutation
unc-38α-subunitEssential for L-AChR functionLevamisole resistance
unc-29Non-α subunitEssential for L-AChR functionLevamisole resistance
unc-63α-subunitComponent of the L-AChRLevamisole resistance
lev-1Non-α subunitComponent of the L-AChRLevamisole resistance
lev-8α-subunitComponent of the L-AChRLevamisole resistance

Another significant mechanism of anthelmintic resistance involves changes in how the drug is transported into, within, and out of the parasite's cells. europa.euwalshmedicalmedia.com Parasites can develop resistance by reducing drug accumulation at the target site. This can be achieved by decreasing drug uptake or, more commonly, by increasing the active efflux of the drug out of the cells via transporter proteins. walshmedicalmedia.complos.org

ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gps), are a major family of efflux pumps implicated in multidrug resistance in both cancer cells and parasites. researchgate.netslu.se Overexpression of these transporters can prevent anthelmintics from reaching the necessary concentration at their site of action. slu.se While much of the research on ABC transporters in parasites has focused on resistance to macrocyclic lactones and benzimidazoles, there is evidence that they may also play a role in modulating resistance to other drug classes, including imidazothiazoles. researchgate.neteuropa.eu The upregulation of these cellular efflux mechanisms is considered a general pathway for developing resistance to a wide range of compounds. nih.gov

Parasites can also develop resistance by enhancing their ability to metabolize or detoxify the anthelmintic compound, converting it into an inactive form before it can exert its effect. nih.govidosi.org This involves enzymatic pathways, such as those utilizing cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which can chemically modify and neutralize the drug. walshmedicalmedia.com

Research into Strategies for Mitigating Anthelmintic Resistance

The emergence and spread of anthelmintic resistance necessitate continuous research into strategies that can preserve the efficacy of existing drugs and develop new, effective compounds. Key areas of this research include the use of combination therapies and the development of novel anthelmintics with different mechanisms of action.

Combination Therapy Research with this compound

Research into combination therapy involving this compound is primarily informed by studies on its parent class of compounds, the imidazothiazoles, particularly levamisole. Butamisole is a derivative of levamisole, and they share a similar mechanism of action as cholinergic agonists on nematode muscle cells. crimsonpublishers.com This common mechanism means that resistance developed against one is often associated with side-resistance to the other. nih.gov Consequently, research on levamisole combination therapies provides a valuable framework for understanding the potential of Butamisole in similar regimens to combat multidrug-resistant nematode populations.

The primary rationale for using anthelmintic combinations is to leverage different mechanisms of action simultaneously, which can enhance efficacy against resistant parasites and slow the development of further resistance. conicet.gov.arnih.gov For a parasite to survive a combination of drugs, it must possess resistance mechanisms to all components of the therapy, a statistically less probable event than resistance to a single agent. nih.gov

Several studies have demonstrated the enhanced efficacy of combining an imidazothiazole, like levamisole, with other anthelmintic classes. For instance, in sheep with gastrointestinal nematodes partially resistant to both ivermectin and levamisole, a combination of the two drugs resulted in a significantly higher fecal egg count reduction (FECR) than when either drug was used alone. researchgate.net

A study in Kenya on sheep and goats with multiple-resistant nematode populations, including Haemonchus contortus, showed that while individual treatments had waned in effectiveness, combination therapies restored high levels of efficacy. nih.gov For example, in yearling sheep, a combination of injectable ivermectin and levamisole achieved a 99% reduction in fecal egg counts, and a fenbendazole-levamisole combination reached 100% efficacy, compared to lower and often inadequate results for the individual drugs. nih.gov

Table 1: Efficacy of Levamisole Monotherapy vs. Combination Therapy in Sheep

Anthelmintic TreatmentFecal Egg Count Reduction (FECR %)Parasite StrainReference
Levamisole (7.5 mg/kg)92.5%Partially resistant H. contortus researchgate.net
Ivermectin (0.2 mg/kg)91.34%Partially resistant H. contortus researchgate.net
Levamisole + Ivermectin99.37%Partially resistant H. contortus researchgate.net
Levamisole99%Multiple-resistant nematodes nih.gov
Ivermectin + Levamisole99%Multiple-resistant nematodes nih.gov
Fenbendazole + Levamisole100%Multiple-resistant nematodes nih.gov

Similarly, a study in northern Italy investigated the efficacy of various anthelmintics in goats. While some individual drug classes showed reduced efficacy, a combination of an imidazothiazole (IT) and a salicylanilide (B1680751) (SA) was effective on two of the three farms where it was tested, achieving a fecal egg count reduction of 91% on the third. nih.govd-nb.info

While direct published research on this compound in combination therapies is limited, a critical test evaluation in horses and ponies established its efficacy as a standalone treatment against specific parasites. At a dose of 3.75 mg/kg, Butamisole was highly effective against Strongylus vulgaris (97%) and Parascaris equorum (94%), though it showed limited efficacy against other species. avma.org This foundational efficacy suggests its potential as a component in combination products, analogous to levamisole.

Table 2: Efficacy of Butamisole Monotherapy in Equines

Parasite SpeciesEfficacy % (at 3.75 mg/kg)Reference
Strongylus vulgaris97% avma.org
Parascaris equorum94% avma.org

The collective evidence from studies on levamisole strongly supports the strategy of using imidazothiazoles in combination to manage and mitigate anthelmintic resistance. conicet.gov.armsdvetmanual.com This approach is crucial in livestock where resistance to multiple drug classes, including benzimidazoles, macrocyclic lactones, and levamisole, has emerged simultaneously. nih.gov

Development of Resistance-Breaking Anthelmintic Compounds

The persistent rise of anthelmintic resistance to established drug classes, including the imidazothiazoles like Butamisole, has driven research and development of novel compounds with unique mechanisms of action. These "resistance-breaking" compounds are critical for the future of parasite control. researchgate.net

One such development is the introduction of the amino-acetonitrile derivative (AAD) class of anthelmintics, with monepantel (B609222) as its first commercial compound. This class targets a different group of nematode-specific acetylcholine receptors than those targeted by imidazothiazoles, meaning there is no cross-resistance. nih.gov In studies on cattle with simultaneous resistance to oxfendazole, levamisole, and macrocyclic lactones, a combination of monepantel and abamectin (B1664291) was 100% effective against all parasites. nih.gov

Another novel class is the spiroindoles, represented by derquantel. Derquantel acts as a nicotinic antagonist, and to ensure a broad spectrum of activity and help manage resistance, it is marketed in combination with a macrocyclic lactone like abamectin. msdvetmanual.com

Research has also explored the potential of Crystal (Cry) proteins produced by the bacterium Bacillus thuringiensis. These proteins have shown significant anthelmintic properties. pnas.org Notably, studies using the model organism Caenorhabditis elegans have revealed a phenomenon known as "mutual hypersusceptibility" between Cry proteins (like Cry5B) and nicotinic acetylcholine receptor (nAChR) agonists, the class that includes Butamisole and levamisole. pnas.org This means that nematodes resistant to nAChR agonists become more sensitive to Cry proteins, and vice versa. pnas.org Furthermore, the combination of Cry5B and nAChR agonists has demonstrated strong synergistic activity, suggesting that such a combination could provide improved efficacy and be more resilient to the development of resistance. pnas.org

These developments underscore a strategic shift in parasitology: moving away from reliance on single-drug classes and toward either the introduction of novel, resistance-breaking compounds or the strategic use of combinations that can overcome existing resistance mechanisms. nih.gov

Future Directions and Emerging Research Avenues for Butamisole Hydrochloride

Development of Novel In vitro and Ex vivo Parasite Models for Anthelmintic Research

The discovery and evaluation of anthelmintics have historically relied on animal models, but ethical considerations and cost have spurred the development of sophisticated laboratory-based models. nih.gov The future of anthelmintic research, including for compounds like Butamisole (B1214894) Hydrochloride, is increasingly tied to the development of more predictive and higher-throughput in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue or cells from a living organism) systems. nih.govmdpi.com

A significant challenge is that many anthelmintics show little to no effect in simple in vitro assays, despite being effective in vivo. nih.gov This highlights the need for models that can better replicate the complex host-parasite environment. nih.gov Research is moving towards creating these more physiologically relevant systems.

Key Developments:

Ex vivo Culture Platforms: A major advancement is the development of reliable ex vivo culture methods that can maintain adult parasites for extended periods. For instance, a platform using DMEM (Dulbecco's Modified Eagle Medium) supplemented with 20% FBS (Fetal Bovine Serum) has been shown to support the survival of Haemonchus contortus for up to 72 hours, allowing for the evaluation of various anthelmintics. nih.gov Such models are crucial for studying the effects of drugs on adult worms, which are often the primary target of treatment.

Novel Parasite Models: The search for new model organisms is expanding. Metarhabditis blumi, a parasitic nematode that causes bovine parasitic otitis, has been proposed as a new in vitro model for drug screening. mdpi.com Its parasitic nature may make it more refractory to drugs than free-living models like Caenorhabditis elegans, potentially offering a more realistic screening tool. mdpi.com

High-Throughput Screening (HTS): The integration of technology is revolutionizing screening. A novel application of a real-time cell monitoring device (xCELLigence) allows for the automated, objective, and high-throughput measurement of parasite motility. nih.gov This system can assess the effects of drugs on various life stages of helminths, from eggs to adults, and can discriminate between drug-susceptible and resistant parasite isolates. nih.gov Such HTS methods could be invaluable for rapidly screening compounds or formulations related to Butamisole Hydrochloride against a wide range of parasites.

Table 1: Comparison of Parasite Models for Anthelmintic Research

Model TypeDescriptionExamplesAdvantagesLimitations
In vitro Parasites (or their life stages) are cultured and tested in a completely artificial environment (e.g., multi-well plates).Caenorhabditis elegans, Haemonchus contortus (larval stages), Metarhabditis blumi. mdpi.commdpi.comHigh-throughput, low cost, reduced use of animals, good for initial screening. mdpi.comnih.govMay not reflect in vivo efficacy; lacks host immune system interaction. nih.gov
Ex vivo Freshly harvested parasites are maintained in a culture medium outside the host for testing.Adult Haemonchus contortus, Trichuris muris. nih.govresearchgate.netMore physiologically relevant than in vitro; allows testing on adult parasites. nih.govLimited parasite survival time; requires host animals for parasite source. nih.govnih.gov

Application of In silico Modeling for Efficacy and Resistance Prediction

In silico modeling, which uses computer simulations and computational models, is a rapidly growing field in pharmacology that offers the potential to accelerate drug discovery and predict clinical outcomes without costly and time-consuming laboratory work. researchgate.netmdpi.com For this compound, these approaches can be applied to predict its efficacy against different parasites and, crucially, to model the mechanisms and likelihood of resistance development.

Predicting Efficacy:

Machine learning, a subset of artificial intelligence, is at the forefront of this effort. Researchers have successfully used a supervised machine learning workflow to screen millions of compounds and predict their potential as nematocidal agents. mdpi.com A model trained on a large dataset of compounds tested against Haemonchus contortus achieved high precision (83%) and recall (81%) in identifying 'active' compounds. mdpi.com This demonstrates the power of in silico screening to prioritize candidates for further in vitro and in vivo testing. mdpi.com Such models could be adapted to predict the efficacy of this compound against parasite species for which it is not currently indicated.

Predicting Resistance:

Anthelmintic resistance is a complex phenomenon, but machine learning models are proving adept at identifying the factors that contribute to it. scielo.br

Model Types: Various algorithms, including random forests, decision trees, and neural networks, are being used to build predictive models for drug resistance. scielo.brsfu.canih.gov

Predictive Variables: These models can analyze vast datasets that include variables like farm management practices, treatment frequency, forage type, and the presence of specific sheep breeds to predict the resistance status of a flock. scielo.br

Performance: In one study, a random forest model predicted multidrug resistance in sheep flocks with 86% accuracy and 100% sensitivity. scielo.br Another approach, combining a grey model with a BP neural network, has been proposed for predicting trends in drug resistance over time. researchgate.net

The application of these models could allow for the development of targeted strategies to mitigate the risk of resistance to this compound by identifying high-risk management practices.

Table 2: Applications of In silico Modeling in Anthelmintic Research

Application AreaModeling TechniqueExamplePotential for this compound
Efficacy Prediction Machine Learning (e.g., Multi-layer Perceptron Classifier)Screening of 14.2 million compounds to identify novel anthelmintic candidates against H. contortus. mdpi.comPredicting efficacy against new parasite targets; identifying synergistic compound combinations.
Resistance Prediction Machine Learning (e.g., Random Forest, Classification Trees)Predicting multidrug resistance in sheep flocks based on management practices. scielo.brIdentifying farming practices that increase the risk of resistance; guiding stewardship programs.
Toxicity Prediction Quantitative Structure-Activity Relationship (QSAR) modelsEvaluating the acute oral toxicity of pharmaceutical compounds to reduce animal testing. nih.govAssessing potential toxicity profiles of new formulations or derivatives.

Research on Advanced Delivery Systems for Anthelmintics

The formulation of a drug is as important as the active ingredient itself. Advanced drug delivery systems (DDS) offer a promising avenue to enhance the therapeutic efficacy of established anthelmintics like this compound. nih.gov These systems can improve a drug's solubility and stability, control its release, and even target it to specific sites in the body, thereby maximizing its effect while minimizing potential off-target accumulation. nih.govnih.gov

Future research for this compound could explore the following DDS technologies:

Nanoparticle-Based Systems: Nanocarriers, such as liposomes and polymeric nanoparticles, are gaining wide acceptance for their ability to encapsulate drugs, leading to increased stability, sustained release, and improved targeting. nih.gov Polymer-lipid hybrid nanoparticles combine the strengths of both materials and could be engineered to deliver this compound more effectively. nih.gov

Smart Hydrogels: Hydrogels are three-dimensional polymer networks that can hold large amounts of water and are ideal for prolonged-release systems. mdpi.com "Smart" hydrogels can be designed to respond to specific stimuli in the parasite's environment, such as changes in pH or the presence of certain enzymes. mdpi.com This could allow for the targeted release of the drug directly at the site of infection.

Protein-Based Carriers: Natural proteins are being explored as drug carriers due to their biocompatibility and specific binding properties. nih.gov β-Lactoglobulin, a major protein in whey, has been used to create various DDS, including nanoparticles and hydrogels, that improve drug bioavailability and provide controlled release. nih.gov

Lipid Emulsions: For injectable drugs like this compound, nanoemulsions (dispersions of oil and water) offer a versatile delivery system. mdpi.com They can be used in parenteral formulations to control drug release and target delivery. mdpi.com

Table 3: Advanced Drug Delivery Systems and Their Potential for Anthelmintics

Delivery SystemDescriptionPotential Benefits for this compound
Polymer-Lipid Nanoparticles Hybrid nanocarriers combining a polymeric core with a lipid shell. nih.govIncreased stability, sustained release, potential for targeted delivery to the parasite.
Stimuli-Responsive Hydrogels Polymer networks that release their drug payload in response to specific triggers (e.g., pH, enzymes). mdpi.comTargeted drug release at the site of infection, reducing systemic exposure.
Protein-Based Nanocarriers Systems using biocompatible proteins like β-Lactoglobulin to encapsulate drugs. nih.govImproved drug solubility and bioavailability, potential for oral formulations.
Parenteral Nanoemulsions Injectable oil-in-water or water-in-oil dispersions stabilized by surfactants. mdpi.comControlled release from the injection site, potentially reducing the need for frequent administration.

Collaborative and Interdisciplinary Research Initiatives in Veterinary Parasitology

The growing threat of anthelmintic resistance and the complexity of parasite epidemiology have made it clear that no single entity can solve these challenges alone. The future of effective parasite control lies in large-scale, collaborative, and interdisciplinary initiatives that bring together researchers, veterinarians, farmers, industry, and policymakers. nih.gov

These initiatives are crucial for the continued relevance of anthelmintics like this compound. They facilitate the sharing of data, the standardization of methodologies, and the development of integrated control strategies that preserve the efficacy of existing drugs.

Examples of Collaborative Frameworks:

Pan-European Networks: The SPARC (Sustainable Parasite Control in Ruminants) project is a prime example of a collaborative network that unites stakeholders across Europe. nih.gov Its goals are to enhance the sustainability of livestock farms by curbing anthelmintic resistance through improved animal health, economic performance, and environmental sustainability. nih.gov Such initiatives create a framework for implementing evidence-based control strategies on a large scale.

Multi-Actor Projects: The World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) plays a key role in fostering international collaboration to develop and standardize methods for detecting anthelmintic resistance. scispace.com This ensures that data collected in different regions are comparable, which is essential for monitoring global resistance trends.

Academia-Industry Partnerships: Projects involving universities and commercial partners are vital for translating research into practical applications. A partnership between Liverpool Veterinary Parasitology Diagnostics, the University of Calgary, and the company Techion focused on improving the diagnosis and treatment of roundworms in cattle. liverpool.ac.uk This collaboration used advanced diagnostics to demonstrate the value of targeted treatment regimes, which ultimately led to fewer anthelmintic doses being used. liverpool.ac.uk

These collaborative efforts foster the necessary environment for developing and implementing sustainable parasite control programs, ensuring that valuable anthelmintics like this compound can be used responsibly and effectively for years to come.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity and structural integrity of Butamisole Hydrochloride in synthetic batches?

  • Methodological Answer : Utilize reversed-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm length) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v). Quantify purity against USP-grade reference standards. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS), cross-referencing with the molecular formula C15H19N3OS·ClH and SMILES string provided in regulatory databases .

Q. What are the standard protocols for synthesizing this compound while ensuring reproducibility?

  • Methodological Answer : The synthesis involves condensation of 3-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)aniline with 2-methylpropanoyl chloride under inert conditions. Monitor reaction progression via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate:hexane (1:1) as the mobile phase. Purify the product via recrystallization from ethanol:water (4:1) and confirm hydrochloride salt formation via potentiometric titration .

Q. How can researchers validate spectroscopic methods for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS protocol using electrospray ionization (ESI+) with a deuterated internal standard (e.g., d4-Butamisole). Optimize parameters for linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>85%) per ICH Q2(R1) guidelines. Cross-validate with spike-recovery experiments in plasma/serum matrices .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the antihelminthic efficacy of this compound against resistant parasite strains?

  • Methodological Answer : Use a rodent model (e.g., Heligmosomoides polygyrus-infected mice) with controlled infection loads. Administer this compound at 5–20 mg/kg doses and assess efficacy via fecal egg count reduction (FECR) and adult worm burden. Include positive controls (e.g., levamisole) and screen for resistance markers (e.g., β-tubulin mutations) via PCR .

Q. What methodologies are effective in resolving contradictory pharmacokinetic (PK) data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis adjusting for variables like formulation (tablet vs. injectable), species-specific metabolism, and analytical techniques. Validate findings using in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo PK studies with LC-MS/MS quantification. Apply compartmental modeling to reconcile absorption rate disparities .

Q. How should environmental risk assessments for this compound be conducted post-veterinary use?

  • Methodological Answer : Perform OECD Test 307 (biodegradation in soil) and measure adsorption coefficients (Kd) via batch equilibrium assays. Assess aquatic toxicity using Daphnia magna 48-hour EC50 tests. Model environmental persistence using HPLC-MS to track parent compound and metabolites (e.g., oxidized imidazothiazole derivatives) .

Q. What experimental approaches are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the imidazothiazole ring (e.g., halogen substitutions) and propanamide side chain. Evaluate antihelminthic activity in larval motility inhibition assays. Perform molecular docking studies against Haemonchus contortus β-tubulin (PDB ID 1SA0) to correlate steric/electronic properties with efficacy .

Q. What pharmacological parameters should be prioritized when establishing bioequivalence between this compound formulations?

  • Methodological Answer : Conduct randomized crossover trials (n ≥ 12) comparing AUC0–∞, Cmax, and Tmax. Apply ANOVA for 90% confidence intervals of geometric mean ratios (0.80–1.25). Include in vitro dissolution profiling across pH 1.2–6.8 buffers to ensure formulation similarity under biorelevant conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.